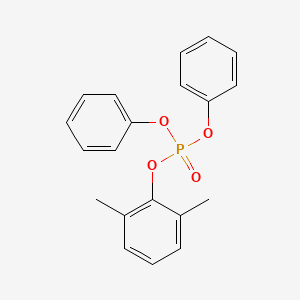
Diphenyl 2,6-dimethylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 2,6-dimethylphenyl phosphate is an organophosphorus compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups and a 2,6-dimethylphenyl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2,6-dimethylphenyl phosphate typically involves the reaction of phosphorus oxychloride with phenol and 2,6-dimethylphenol in the presence of a catalyst. The reaction proceeds through the formation of phosphoryl chloride intermediates, which then react with the phenolic compounds to form the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-purity product. The final product is purified through techniques such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,6-dimethylphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted phenyl phosphates .
Scientific Research Applications
Diphenyl 2,6-dimethylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials
Mechanism of Action
The mechanism of action of diphenyl 2,6-dimethylphenyl phosphate involves its interaction with various molecular targets and pathways. For example, it has been found to activate estrogen receptors, leading to changes in gene expression and cellular responses. This activation can interfere with normal biological processes, such as liver development and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Tris(2,6-dimethylphenyl) phosphate: Another organophosphorus compound with similar flame retardant properties.
Resorcinol-bis(di-2,6-dimethylphenyl phosphate): Used in similar applications but with different structural properties
Uniqueness
Diphenyl 2,6-dimethylphenyl phosphate is unique due to its specific combination of phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
23666-94-6 |
|---|---|
Molecular Formula |
C20H19O4P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-10-9-11-17(2)20(16)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI Key |
YZXCXQOZLZRKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















